6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound combining a triazolo[3,4-b][1,3,4]thiadiazole core with a 2,3-dihydro-1,4-benzodioxin moiety and a 3-methylbenzofuran substituent. Triazolothiadiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, as highlighted in recent studies . The benzodioxin and benzofuran groups in this compound likely modulate its electronic and steric profiles, influencing receptor binding and metabolic stability compared to simpler analogs.
Properties
Molecular Formula |
C20H14N4O3S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H14N4O3S/c1-11-13-4-2-3-5-14(13)27-17(11)18-21-22-20-24(18)23-19(28-20)12-6-7-15-16(10-12)26-9-8-25-15/h2-7,10H,8-9H2,1H3 |
InChI Key |
DURSVMFXPLNQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC6=C(C=C5)OCCO6 |
Origin of Product |
United States |
Biological Activity
The compound 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a unique arrangement of benzodioxin and triazole moieties that may contribute to its biological effects. The molecular formula is , and its molecular weight is approximately 302.36 g/mol.
1. Anticancer Activity
Recent studies have indicated that derivatives of related compounds exhibit significant anticancer properties. For instance, compounds similar to the one discussed have shown potent inhibitory effects on tubulin assembly and antiproliferative activity across various cancer cell lines.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 180 |
| 6a | MDA-MB-231 | 370 |
| 11e | HT-29 | 3100 |
This table illustrates the varying potency of different compounds against specific cancer cell lines, highlighting the potential of the compound as an anticancer agent .
2. Histone Deacetylase (HDAC) Inhibition
The compound has been evaluated for its ability to inhibit HDAC enzymes. In vitro studies revealed that certain derivatives demonstrated moderate HDAC inhibitory activity with residual enzymatic activity ranging from 40% to 75%. The most active derivatives showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents in cancer treatment through epigenetic modulation .
3. Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of the compound with various biological targets. These computational analyses suggest that the compound can effectively bind to target proteins involved in cancer progression and other diseases. The structural characteristics of the compound facilitate strong interactions with these targets, supporting its potential therapeutic applications .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Case Study 1 : A study involving a benzofuran derivative showed significant inhibition of cell growth in human lung cancer cells (A549), with a notable reduction in viability observed at lower concentrations.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of triazole derivatives indicated that they could modulate inflammatory pathways effectively.
These case studies emphasize the versatility and potential applications of compounds related to 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in pharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties can be contextualized against structurally related triazolothiadiazoles (Table 1):
Key Observations :
- Aromatic Stacking : The benzofuran moiety may engage in π-π interactions with biological targets, similar to pyridyl or phenyl groups in other derivatives, but with distinct electronic effects due to methyl substitution .
- Bioactivity Trends: Antimicrobial activity in triazolothiadiazoles correlates with electron-withdrawing substituents (e.g., pyridyl, halogenated aryl) and planar heterocyclic systems .
Research Findings and Pharmacological Insights
Structural and Crystallographic Data
- Planar Triazolothiadiazole Core : X-ray studies of similar compounds confirm a planar triazolothiadiazole ring system (max deviation: 0.013 Å) with dihedral angles of ~74° between the core and aryl substituents, favoring intercalation with DNA or enzymes .
- C–H···π Interactions : Weak intermolecular interactions stabilize crystal packing, which may influence solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
